3,4-Dibromo-dibenzofuran
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Overview
Description
3,4-Dibromo-dibenzofuran is a chemical compound belonging to the class of dibenzofurans, which are heterocyclic organic compounds. These compounds are characterized by having two benzene rings fused to a central furan ring. The presence of bromine atoms at the 3 and 4 positions of the dibenzofuran structure imparts unique chemical and physical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the removal of bromine atoms, forming dibenzofuran.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include various dibenzofuran derivatives with different functional groups.
Oxidation Reactions: Products include dibenzofuran-2,3-dione and other oxidized derivatives.
Reduction Reactions: Products include dibenzofuran and partially reduced intermediates.
Scientific Research Applications
3,4-Dibromo-dibenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3,4-Dibromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with biological molecules. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert various effects .
Comparison with Similar Compounds
Dibenzofuran: Lacks the bromine atoms and has different chemical and physical properties.
3,7-Dibromo-dibenzofuran: Another brominated derivative with bromine atoms at different positions.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring
Uniqueness: 3,4-Dibromo-dibenzofuran is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and properties compared to other dibenzofuran derivatives. Its unique structure makes it valuable in various chemical and biological applications .
Properties
IUPAC Name |
3,4-dibromodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQANSIANLLSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335681 |
Source
|
Record name | 3,4-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-32-1 |
Source
|
Record name | 3,4-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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